molecular formula C8H8N4O2 B13674273 Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B13674273
M. Wt: 192.17 g/mol
InChI Key: HEKJOIPDVRWFCC-UHFFFAOYSA-N
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Description

Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method includes the following steps :

    Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.

    Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: This step involves adding formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate.

    Conversion to 7H-pyrrolo[2,3-d]pyrimidin-4-ol: The intermediate is then converted to 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

    Final Conversion to this compound: The final step involves methylation and amination to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. These methods often involve continuous flow reactions and the use of automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, which may have enhanced biological activities.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with potential therapeutic benefits.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolopyrimidines, which are often evaluated for their biological activities .

Scientific Research Applications

Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as an inhibitor of certain kinases, which play crucial roles in cell signaling pathways. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards certain molecular targets. This makes it a promising candidate for further development in medicinal chemistry .

Properties

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

IUPAC Name

methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C8H8N4O2/c1-14-8(13)5-2-4-6(9)10-3-11-7(4)12-5/h2-3H,1H3,(H3,9,10,11,12)

InChI Key

HEKJOIPDVRWFCC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(N=CN=C2N1)N

Origin of Product

United States

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